![molecular formula C18H14N4O5S B2498511 N-(6-((2-(ベンゾ[d][1,3]ジオキソール-5-イルアミノ)-2-オキソエチル)チオ)ピリダジン-3-イル)フラン-2-カルボキサミド CAS No. 1021136-07-1](/img/structure/B2498511.png)

N-(6-((2-(ベンゾ[d][1,3]ジオキソール-5-イルアミノ)-2-オキソエチル)チオ)ピリダジン-3-イル)フラン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

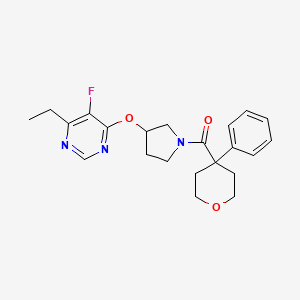

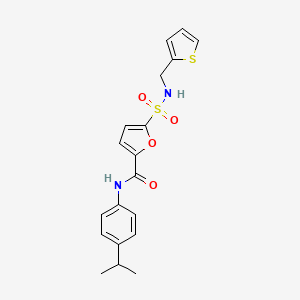

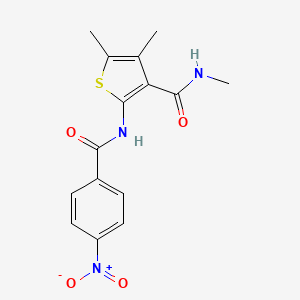

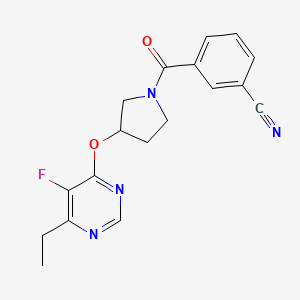

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a sophisticated and multifaceted organic compound, blending elements of pyridazine, furan, and benzo[d][1,3]dioxole within its structure

科学的研究の応用

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide finds extensive use in multiple scientific fields:

Chemistry: As a precursor in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development, especially in targeting specific molecular pathways implicated in diseases.

Industry: Utilized in material science for the development of new polymers and advanced materials.

作用機序

Target of Action

The primary target of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide Similar compounds have been shown to inhibit vegfr1 , which plays a crucial role in angiogenesis .

Mode of Action

The exact mode of action of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide Compounds with similar structures have been shown to inhibit vegf-induced huvec cell migration , indicating anti-angiogenic activity .

Biochemical Pathways

The biochemical pathways affected by N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide Similar compounds have been shown to inhibit the vegf pathway , which is involved in angiogenesis .

Result of Action

The molecular and cellular effects of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide Similar compounds have been shown to enhance the anticancer activity of doxorubicin in human colorectal carcinoma ls180 cells .

生化学分析

Biochemical Properties

The compound interacts with enzymes such as cyclooxygenase (COX), showing inhibitory effects . It has been found to have moderate activity against both COX1 and COX2 enzymes . The nature of these interactions involves the compound acting as a competitive inhibitor, preventing the enzymes from catalyzing their respective reactions .

Cellular Effects

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has shown cytotoxic activity against certain cell lines, such as the HeLa cervical cancer cell line . It influences cell function by inhibiting the COX enzymes, which play a crucial role in various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level primarily through its inhibitory action on the COX enzymes . By inhibiting these enzymes, it prevents the biosynthesis of important prostaglandins, which are involved in various biological responses .

Metabolic Pathways

The specific metabolic pathways that N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is involved in are not yet fully known. Given its inhibitory action on the COX enzymes, it is likely involved in the metabolic pathways related to the biosynthesis of prostaglandins .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves a multi-step reaction sequence. The process begins with the functionalization of furan-2-carboxylic acid, proceeding through coupling reactions to introduce the pyridazine ring and thioether linkage. Key intermediates are often purified using column chromatography, and the final product is obtained via recrystallization.

Industrial Production Methods: While specific industrial production methods may vary, they generally involve scaling up the laboratory synthesis procedures. Emphasis is placed on optimizing reaction yields and ensuring the purity of the final compound. Standard practices in industrial chemistry, such as using batch reactors and continuous flow processes, are employed to achieve these objectives efficiently.

化学反応の分析

Types of Reactions: N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide exhibits a diverse range of chemical reactivity:

Oxidation: The furan ring can be susceptible to oxidation under specific conditions, leading to the formation of furanones or other oxidized derivatives.

Reduction: The pyridazine ring can undergo reduction reactions, potentially yielding dihydropyridazine derivatives.

Substitution: Both nucleophilic and electrophilic substitution reactions are plausible, particularly at the positions on the benzodioxole and pyridazine rings.

Common Reagents and Conditions: Common reagents include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (m-CPBA).

Reducing agents: Like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Including alkyl halides and aryl halides for nucleophilic substitution.

Major Products Formed: Depending on the reaction type, major products can range from oxidized furan derivatives to reduced pyridazine compounds. Substitution reactions can introduce various functional groups, enhancing the compound's versatility for further applications.

類似化合物との比較

When compared to other compounds with similar structural motifs, N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide stands out due to its unique combination of functionalities. Similar compounds include:

Furan-2-carboxamides: Known for their biological activity.

Pyridazine derivatives: Often explored in medicinal chemistry for their pharmacological properties.

Benzodioxole-containing molecules: Typically researched for their antimicrobial and antifungal capabilities.

This compound's distinctiveness lies in the integration of these three structural components, which collectively enhance its reactivity and application potential.

Feel free to reach out if there's anything more you'd like to dive into on this topic.

特性

IUPAC Name |

N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-16(19-11-3-4-12-14(8-11)27-10-26-12)9-28-17-6-5-15(21-22-17)20-18(24)13-2-1-7-25-13/h1-8H,9-10H2,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPGUMKUHGMAAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)

![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)

![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)

![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)

![ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2498441.png)

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)

![N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2498445.png)